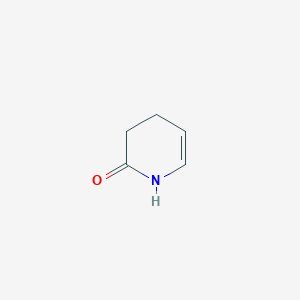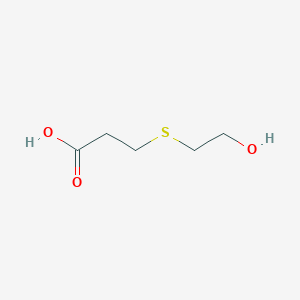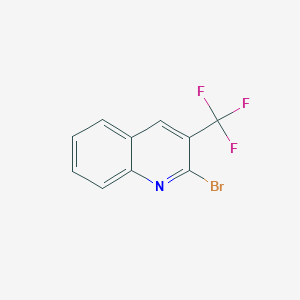
2-Bromo-3-(trifluoromethyl)quinoline
Descripción general
Descripción
2-Bromo-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)quinoline typically involves the bromination and trifluoromethylation of quinoline derivatives. One common method includes the use of 2-bromoquinoline as a starting material, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst. The reaction is usually carried out under reflux conditions in a solvent like dimethylformamide (DMF) with potassium fluoride (KF) as a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antimalarial, antibacterial, and anticancer activities.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparación Con Compuestos Similares
2-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness: 2-Bromo-3-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity
Propiedades
IUPAC Name |
2-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORPEGSEBEYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449793 | |
| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-95-2 | |
| Record name | 2-Bromo-3-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


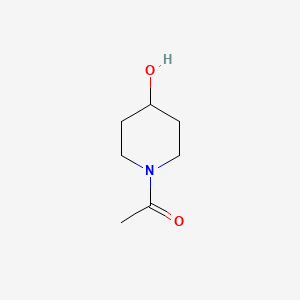
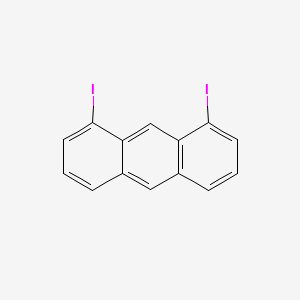
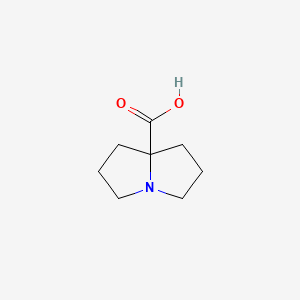
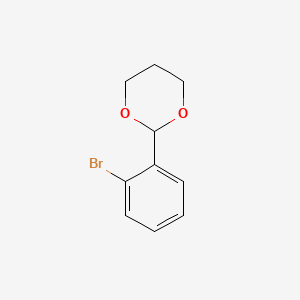
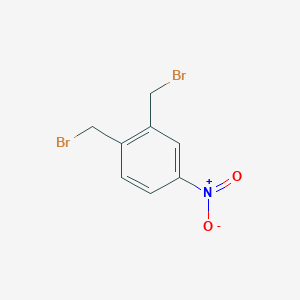
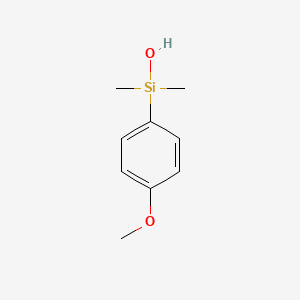
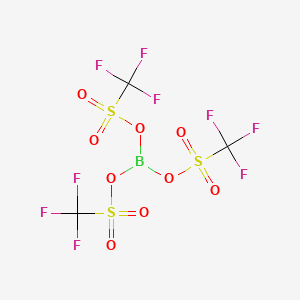
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
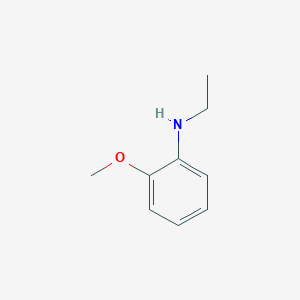
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)
